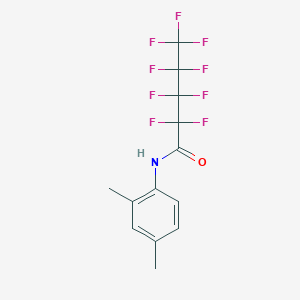
N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a fluorinated amide compound It is characterized by the presence of a nonafluoropentanamide group attached to a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the reaction of 2,4-dimethylaniline with nonafluoropentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms in the nonafluoropentanamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines.
Substitution: Formation of substituted amides with various functional groups.
科学的研究の応用
N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2-(2,4-dimethylphenyl)-2H-benzotriazole
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its high fluorine content, which imparts distinctive chemical and physical properties. The presence of the nonafluoropentanamide group enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.
特性
分子式 |
C13H10F9NO |
|---|---|
分子量 |
367.21 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C13H10F9NO/c1-6-3-4-8(7(2)5-6)23-9(24)10(14,15)11(16,17)12(18,19)13(20,21)22/h3-5H,1-2H3,(H,23,24) |
InChIキー |
ZJGDMCBYDIEETO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


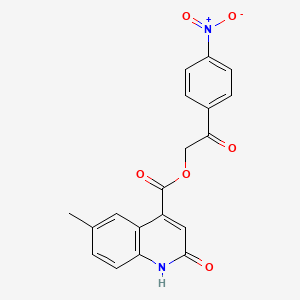
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)
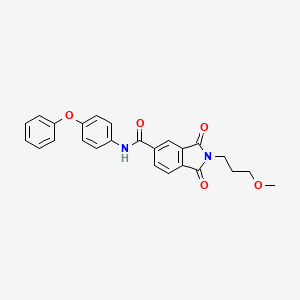
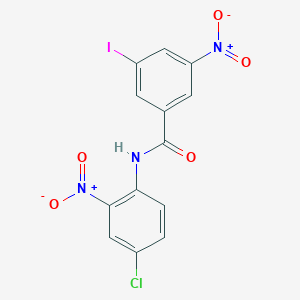
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
![4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile](/img/structure/B12469898.png)
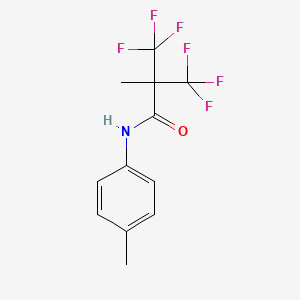

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide](/img/structure/B12469918.png)
![ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12469928.png)
![3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12469937.png)
![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate](/img/structure/B12469942.png)
![N-(2,4-dichlorophenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B12469945.png)

